4-Oxo-4-(4-propoxyphenyl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

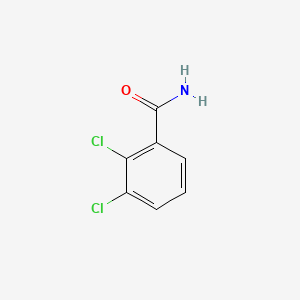

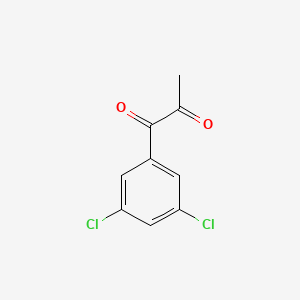

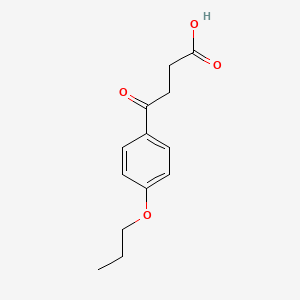

4-Oxo-4-(4-propoxyphenyl)butanoic acid is a chemical compound with the molecular formula C13H16O4 . It has a molecular weight of 236.235 .

Synthesis Analysis

The synthesis of similar compounds, such as 4-oxo-4-phenylbutanoic acid, has been achieved through the Friedel-Craft’s reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride .Molecular Structure Analysis

The molecular structure of 4-Oxo-4-(4-propoxyphenyl)butanoic acid consists of a butanoic acid backbone with a propoxyphenyl group attached at the 4th carbon .Wissenschaftliche Forschungsanwendungen

Polymorph Research

4-Oxo-4-(4-propoxyphenyl)butanoic acid has been used in the study of polymorphs . A new polymorph of this compound was obtained, which crystallizes in the monoclinic space group P2 1 /c and has a significantly larger cell volume . This research contributes to the understanding of the structural properties of this compound and its potential applications in various fields.

Synthesis Methods

The compound is synthesized by Friedel–Crafts condensation from succinic anhydride and benzene with anhydrous AlCl 3 catalysis, recrystallized from water, and dried under vacuum . This method of synthesis is significant in organic chemistry and can be applied in the production of various other organic compounds.

Oxidation Studies

4-Oxo-4-(4-propoxyphenyl)butanoic acid has been used in kinetic and thermodynamic studies for oxidation . The compound was oxidized by Tripropylammonium fluorochromate in an acetic acid-water medium . This research provides valuable insights into the oxidation behavior of the compound, which can be useful in various chemical processes.

Solvent Effect Studies

The compound has been used to study the effect of the dielectric constant of the solvent medium on the rate of chemical reactions . The rate enhancement with the lowering of the dielectric constant of the solvent medium may be attributed to the enolisation of the ketoacid group in the 4-oxo-4-(4-propoxyphenyl)butanoic acid . This research can contribute to the understanding of solvent effects in chemical reactions.

Chromatography Studies

4-Oxo-4-(4-propoxyphenyl)butanoic acid has been used in chromatography studies . A liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) method was developed to analyze human urine for this compound . This method can be used in various fields such as pharmacokinetics, toxicology, and clinical chemistry.

Biomarker Research

The compound has been used in biomarker research . It was hypothesized that the enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid could be a biomarker of metabolic activation of certain carcinogens . This research can contribute to the development of new methods for the early detection of diseases.

Eigenschaften

IUPAC Name |

4-oxo-4-(4-propoxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-9-17-11-5-3-10(4-6-11)12(14)7-8-13(15)16/h3-6H,2,7-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZVSEPTKOAAPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365177 |

Source

|

| Record name | 4-oxo-4-(4-propoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(4-propoxyphenyl)butanoic acid | |

CAS RN |

39496-82-7 |

Source

|

| Record name | 4-oxo-4-(4-propoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.